molecular formula C18H20BFO2 B1343106 2-Fluoro-4-biphenylboronic acid, pinacol ester CAS No. 269410-15-3

2-Fluoro-4-biphenylboronic acid, pinacol ester

Cat. No.: B1343106
CAS No.: 269410-15-3
M. Wt: 298.2 g/mol
InChI Key: OGXPMMGBQKEWBI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-biphenylboronic acid, pinacol ester typically involves the reaction of 2-fluoro-4-biphenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Scientific Research Applications

4-Chloro-2-fluoro-3-substituted-phenylboronic acid pinacol ester is a compound used in the production of herbicide intermediates .

Methods of Formation:

  • 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol ester can be formed by contacting a 1-chloro-3-fluoro-2-substituted benzene with an alkyl lithium to form a lithiated 1-chloro-3-fluoro-2-substituted benzene .
  • The lithiated 1-chloro-3-fluoro-2-substituted benzene may react with an electrophilic boronic acid derivative to form a 4-chloro-2-fluoro-3-substituted-phenylboronate .
  • Reacting the 4-chloro-2-fluoro-3-substituted-phenylboronate with an aqueous base forms a 4-chloro-2-fluoro .
  • Pinacol can be added to a solution including the 4-chloro-2-fluoro-3-substituted-phenylboronic acid to facilitate a condensation reaction between the pinacol and the 4-chloro-2-fluoro-3-substituted-phenylboronic acid and form a pinacol ester solution including a 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol ester .

Uses:

  • The pinacol ester solution or a 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol ester crystalline solid may be utilized in chemical reactions, such as a Suzuki coupling reaction .
  • It may undergo a cross-coupling reaction with methyl 4-acetamido-3,6-dichloropicolinate to produce a 6-(4-chloro-2-fluoro-3-substituted-phenyl)-4-aminopicolinate, such as methyl 4- acetamido-3-chloro-6-(4-chloro-2-fluoro-3- methoxyphenyl)picolinate (Ac729-Me) .
  • PBE-pinacol may be used to produce 2-(4-chloro-2-fluoro-3 methoxyphenyl)-6-amino-4-pyrimidinecarboxylic acid .
  • 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters can be isolated as crystalline solids for storage, transportation, and use where a solution would be inconvenient .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-biphenylboronic acid, pinacol ester is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. The presence of the fluoro group enhances its stability and reactivity in cross-coupling reactions compared to non-fluorinated analogs .

Biological Activity

2-Fluoro-4-biphenylboronic acid, pinacol ester is a specialized boronic acid derivative that exhibits significant biological activity, particularly in organic synthesis and medicinal chemistry. Its unique structure, characterized by the presence of a fluorine atom and biphenyl moiety, enhances its reactivity and stability in various chemical reactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and comparative analysis with similar compounds.

The molecular formula of this compound is C₁₈H₂₀BFO₂. The compound is notable for its specific substitution pattern, which imparts distinct electronic properties. The fluorine atom increases the electron-withdrawing capacity, influencing its reactivity in chemical transformations and interactions with biological molecules.

The primary mechanism of action for this compound is its role as a reagent in Suzuki-Miyaura coupling reactions . In this reaction, the compound acts as a nucleophile that transfers its aryl group to a palladium catalyst, facilitating the formation of new carbon-carbon bonds with electrophilic partners. This mechanism is crucial for synthesizing complex organic molecules and has implications in drug development.

Biological Applications

This compound has diverse applications across several fields:

  • Medicinal Chemistry : It is investigated for potential use in drug development due to its ability to form biaryl compounds that can exhibit pharmacological properties.
  • Proteomics : The compound is utilized in biochemical assays for studying protein interactions and modifications.
  • Material Science : It serves as a building block for advanced materials and polymers .

Case Studies and Research Findings

Recent studies have highlighted the biological potential of boronic acids and their derivatives:

  • Antiviral Activity : Certain dimeric pinacol boronate esters have shown promising antiviral activity against herpes simplex virus (HSV-1), with effective concentrations (EC50) reported at 8 μM .
  • Anticancer Properties : Research indicates that phenyl boronic acid pinacol esters possess anticancer activities. A study demonstrated that specific derivatives exhibited IC50 values below 1 µM against various cancer cell lines, indicating potent cytotoxic effects .
  • Stability Studies : Kinetic simulations have shown that pinacol esters like 2-Fluoro-4-biphenylboronic acid exhibit enhanced stability against protodeboronation compared to their non-esters counterparts. This stability is crucial for their application in synthetic pathways where prolonged reactivity is required .

Comparative Analysis

The following table compares this compound with similar compounds:

Compound NameUnique FeaturesBiological Activity
This compound Fluorine substitution enhances stability and reactivityAntiviral and anticancer potential
Phenylboronic Acid Pinacol Ester Lacks fluorine; less reactiveLimited biological activity
4-Carboxy-2-fluorophenylboronic Acid Pinacol Ester Contains carboxylic group; increased polarityPotentially higher solubility
2,4-Difluorophenylboronic Acid Pinacol Ester Additional fluorine increases electron-withdrawing effectEnhanced reactivity but similar activity

Properties

IUPAC Name

2-(3-fluoro-4-phenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BFO2/c1-17(2)18(3,4)22-19(21-17)14-10-11-15(16(20)12-14)13-8-6-5-7-9-13/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXPMMGBQKEWBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620176
Record name 2-(2-Fluoro[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269410-15-3
Record name 2-(2-Fluoro[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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